molecular formula C18H15OP B1213602 2-(Diphenylphosphino)phenol CAS No. 60254-10-6

2-(Diphenylphosphino)phenol

Cat. No.: B1213602
CAS No.: 60254-10-6
M. Wt: 278.3 g/mol
InChI Key: HGHOYIFINVBZKO-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)phenol is an organophosphorus compound with the molecular formula C18H15OP. It is characterized by the presence of a phosphine group (PPh2) attached to a phenol moiety. This compound is known for its versatility as a ligand in coordination chemistry, particularly in the formation of metal complexes.

Mechanism of Action

Target of Action

2-(Diphenylphosphino)phenol, also known as (2-Hydroxyphenyl)diphenylphosphine , is a phosphine ligand. Phosphine ligands are organophosphorus compounds that are commonly used in inorganic and organometallic chemistry . The primary targets of this compound are transition metals, as it acts as a chelating ligand for these metals .

Mode of Action

The compound interacts with its targets (transition metals) through a process known as chelation. Chelation involves the formation of multiple bonds between a ligand (in this case, this compound) and a metal ion (the target). This interaction results in the formation of a metal-ligand complex . The mode of complexation is relevant to trapping of metal ions in humic acids and related environmental ion exchange systems with phenolate functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of phenolic compounds . Phenolic compounds are secondary metabolites of plants and are synthesized and accumulated in response to environmental stress . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The compound’s molecular weight (27828 g/mol) and its solid form suggest that its bioavailability may be influenced by these factors.

Result of Action

The result of the action of this compound is the formation of metal-ligand complexes . These complexes can have various applications, including the formation of ethylene copolymers and the silylation of aryl halides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to chelate transition metals can be affected by the presence and concentration of these metals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2-(Diphenylphosphino)phenol plays a significant role in biochemical reactions, particularly in the formation of ethylene copolymers and the silylation of aryl halides . It interacts with various enzymes and proteins, including those involved in the preparation of hydroxy (phosphinoxy)biphenyls. The nature of these interactions is primarily catalytic, facilitating the formation of complex organic compounds.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cells. It functions as a dual-channel fluorescence agent for diagnosing a wide range of cancer cell types . The compound efficiently penetrates cancer cell membranes via active transport by organic-anion transporting polypeptide (OATP) transporters, which are overexpressed in many types of cancer cells. Once inside the cell, it is activated by intracellular cysteine and glutathione, producing green-emission aminopyronin NP and red-emission thiopyronin SP, thereby enabling dual-channel fluorescence diagnosis with excellent contrast.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . These interactions facilitate the formation of complex organic structures, influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and catalytic efficiency in various reactions . Long-term studies on its degradation and stability are limited. Observations in in vitro and in vivo studies suggest that the compound maintains its catalytic properties over extended periods, with minimal degradation.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to phenolic compounds. It interacts with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with OATP transporters facilitates its efficient uptake by cancer cells . This targeted transport mechanism ensures its localization and accumulation in specific cellular compartments, enhancing its diagnostic and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within cancer cells, where it is activated by intracellular cysteine and glutathione . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The dual-channel fluorescence properties of the compound enable precise imaging and diagnosis of cancer cells at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)phenol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)phenol undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxide.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

    Coordination: The compound acts as a ligand, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used for oxidation reactions.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

    Coordination: Transition metal salts like nickel chloride or cobalt acetate are used to form metal complexes.

Major Products

    Oxidation: Diphenylphosphine oxide.

    Substitution: Alkyl or acyl derivatives of this compound.

    Coordination: Metal complexes with various geometries, such as square-planar or octahedral structures.

Scientific Research Applications

2-(Diphenylphosphino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound’s metal complexes are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based therapeutics.

    Industry: It is used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand, but lacks the phenolic hydroxyl group.

    2-(Diphenylphosphino)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    Bis(diphenylphosphino)methane: Contains two phosphine groups but lacks the phenolic moiety.

Uniqueness

2-(Diphenylphosphino)phenol is unique due to its ambivalent (hard/soft) chelating properties, allowing it to form stable complexes with a wide range of metal ions. The presence of both phosphine and phenolic groups provides versatility in coordination chemistry, making it a valuable ligand for various applications.

Properties

IUPAC Name

2-diphenylphosphanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOYIFINVBZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332321
Record name 2-(Diphenylphosphino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-10-6
Record name 2-(Diphenylphosphino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60254-10-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-(Diphenylphosphino)phenol be used to develop luminescent materials?

A2: Yes, research has shown that incorporating this compound as an auxiliary ligand in heteroleptic C^N cyclometalated iridium complexes can significantly enhance their luminescent performance []. While the exact mechanism is still under investigation, this suggests its potential in developing new, efficient luminescent materials.

Q2: Does this compound exhibit any catalytic activity?

A3: Yes, cationic zirconocene complexes utilizing this compound have demonstrated catalytic activity in the dehydrogenation of amine boranes []. This behavior is similar to main-group Frustrated Lewis Pairs (FLPs), but these zirconocene complexes operate catalytically, offering a significant advantage over stoichiometric FLP systems [].

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